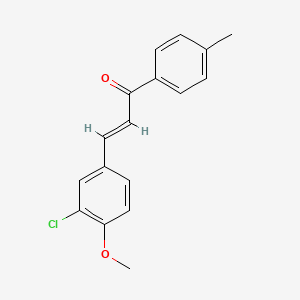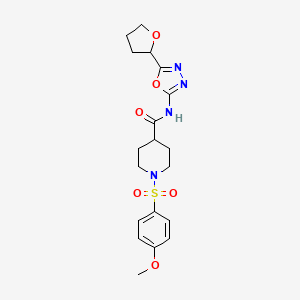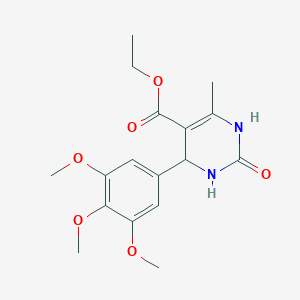![molecular formula C9H9F3N4O B2997942 1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one CAS No. 1494576-18-9](/img/structure/B2997942.png)
1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as Sitagliptin . It is an orally active, potent and selective dipeptidyl peptidase IV (DPP4; DPP-IV) inhibitor .
Synthesis Analysis
The synthesis of this compound involves several steps . The method includes adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2 . Then, chlorobenzene and trifluoroacetic anhydride are added . The mixture is heated, methanesulfonic acid is added into the mixed reaction solution, refluxed, and trifluoroacetic acid is distilled out . The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed to obtain 4 . Finally, palladium/carbon and an ethanol solution of the 4 are added under the protection of nitrogen in a high-pressure kettle . After reaction, filtering, washing and concentrating are performed . Residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the product .Molecular Structure Analysis
The molecular structure of this compound can be found in various sources . The empirical formula is C16H15F6N5O and the molecular weight is 407.31 .Chemical Reactions Analysis
In the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point, boiling point, and density .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
This compound is part of a broader category of chemicals that have been synthesized for their potential biological activities. For instance, the synthesis and antimicrobial activity of new pyrazoline and pyrazole derivatives, including those bearing benzenesulfonamide moieties and various [1,2,4]triazolo[3,4-c][1,2,4]triazino derivatives, have been extensively studied. These compounds have shown significant activity against a range of Gram-negative and Gram-positive bacteria as well as yeast-like fungi, highlighting their potential as antimicrobial agents (Hassan, 2013).
Antimicrobial Applications
Research on heterocyclic compounds, including those with a [1,2,4]triazolo[1,5-c]pyrimidine scaffold, has demonstrated their antimicrobial properties. Novel compounds synthesized through the reaction of amino derivatives with various reagents have been tested for their antimicrobial efficacy, offering new avenues for the development of antimicrobial agents (El-Agrody et al., 2001).
Biocatalytic Reduction for Drug Synthesis
The compound has also been involved in the biocatalytic reduction processes, serving as an intermediate in the synthesis of pharmaceuticals. A notable example is its role in the enantioselective production of a chiral intermediate of the anti-diabetic drug sitagliptin, facilitated by a novel isolate of Pseudomonas pseudoalcaligenes. This biocatalytic process offers a green and efficient method for producing high-purity chiral intermediates, essential for the pharmaceutical industry (Wei et al., 2016).
Chemical Synthesis and Reactivity
The compound is part of research focusing on the microwave-assisted synthesis of fused heterocycles, incorporating the trifluoromethyl moiety. Such synthetic methodologies are pivotal for developing novel compounds with potential biological activities, expanding the chemical space available for drug discovery and other applications (Shaaban, 2008).
Wirkmechanismus
Target of Action
The primary targets of this compound are human colon cancer cell lines, specifically HCT-116 and HT-29 . These cell lines are often used in research to study the effects of potential anti-cancer compounds.
Mode of Action
The compound interacts with its targets by inducing the mitochondrial apoptotic pathway . This is achieved by up-regulating Bax, a pro-apoptotic protein, and down-regulating Bcl2, an anti-apoptotic protein . This leads to the activation of Caspase 3, a crucial enzyme in the execution-phase of cell apoptosis .
Biochemical Pathways
The compound affects the mitochondrial apoptotic pathway, a biochemical pathway that controls programmed cell death . The up-regulation of Bax and down-regulation of Bcl2 lead to an imbalance in the Bcl-2 family of proteins, causing the outer mitochondrial membrane to become permeable . This results in the release of cytochrome c from the mitochondria into the cytosol, where it binds with Apaf-1 and ATP, which then bind to pro-caspase-9 to create a protein complex known as an apoptosome. The apoptosome cleaves the pro-caspase to its active form of caspase-9, which then activates the effector caspase-3 .
Result of Action
The result of the compound’s action is the initiation of cell death via the mitochondrial apoptotic pathway in HT-29 cells . This is significant as it demonstrates the compound’s potential as an anti-cancer agent.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N4O/c1-2-7(17)15-3-4-16-6(5-15)13-14-8(16)9(10,11)12/h2H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNPGFIGBVWWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN2C(=NN=C2C(F)(F)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


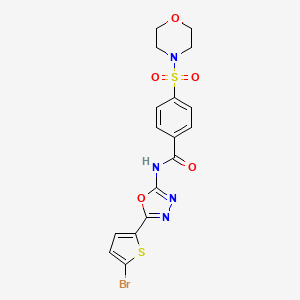
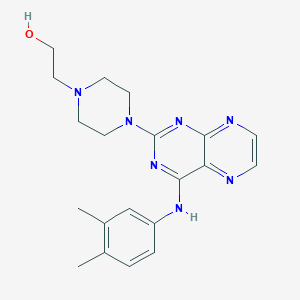
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2997869.png)
![3-Methyl-5-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2997870.png)
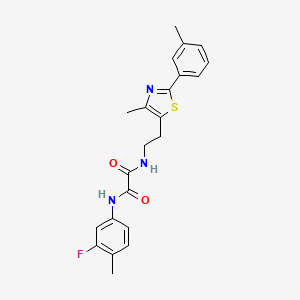

![tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate](/img/structure/B2997873.png)
